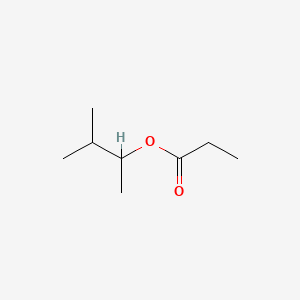
Propanoic acid, 1,2-dimethylpropyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Propanoic acid, 1,2-dimethylpropyl ester, also known as 1,2-dimethylpropyl propanoate, is an organic compound with the molecular formula C8H16O2. It is an ester derived from propanoic acid and 1,2-dimethylpropanol. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industries.
準備方法
Synthetic Routes and Reaction Conditions
Propanoic acid, 1,2-dimethylpropyl ester can be synthesized through the esterification reaction between propanoic acid and 1,2-dimethylpropanol. This reaction typically requires an acid catalyst, such as concentrated sulfuric acid, to proceed efficiently. The reaction is as follows:
Propanoic acid+1,2-dimethylpropanolH2SO4Propanoic acid, 1,2-dimethylpropyl ester+Water
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using excess alcohol to drive the reaction to completion. Additionally, the reaction mixture is often heated to increase the reaction rate. The ester can be purified by distillation.
化学反応の分析
Types of Reactions
Hydrolysis: Propanoic acid, 1,2-dimethylpropyl ester can undergo hydrolysis in the presence of an acid or base to yield propanoic acid and 1,2-dimethylpropanol.
Transesterification: This ester can react with another alcohol to form a different ester and alcohol.
Reduction: Esters can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Reduction: Reducing agents like LiAlH4.
Major Products
Hydrolysis: Propanoic acid and 1,2-dimethylpropanol.
Transesterification: A different ester and alcohol.
Reduction: Alcohols.
科学的研究の応用
Propanoic acid, 1,2-dimethylpropyl ester has various applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug formulations and as a flavoring agent in pharmaceuticals.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other chemicals.
作用機序
The mechanism of action of propanoic acid, 1,2-dimethylpropyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release propanoic acid and 1,2-dimethylpropanol, which can then participate in further biochemical pathways. The ester bond is susceptible to nucleophilic attack, leading to its cleavage and the formation of the corresponding acid and alcohol.
類似化合物との比較
Similar Compounds
Propanoic acid, 2-methylpropyl ester: Similar in structure but with a different alkyl group.
Propanoic acid, 1,1-dimethylpropyl ester: Another ester of propanoic acid with a different alkyl group.
Propanoic acid, 2-methyl-, 1-methylethyl ester: A structurally related ester with a different substitution pattern.
Uniqueness
Propanoic acid, 1,2-dimethylpropyl ester is unique due to its specific alkyl group, which imparts distinct physical and chemical properties. Its structure influences its reactivity and interactions with other molecules, making it valuable for specific applications in the fragrance and flavor industries.
特性
CAS番号 |
66576-70-3 |
|---|---|
分子式 |
C8H16O2 |
分子量 |
144.21 g/mol |
IUPAC名 |
3-methylbutan-2-yl propanoate |
InChI |
InChI=1S/C8H16O2/c1-5-8(9)10-7(4)6(2)3/h6-7H,5H2,1-4H3 |
InChIキー |
RYYMZRUXQWULCT-UHFFFAOYSA-N |
正規SMILES |
CCC(=O)OC(C)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


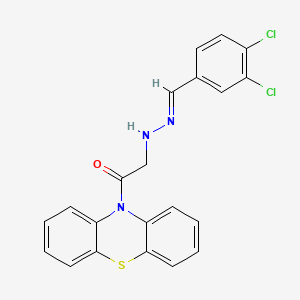

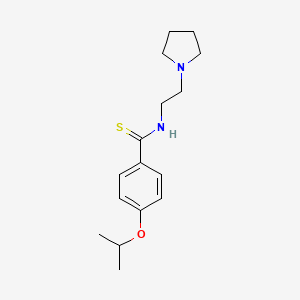
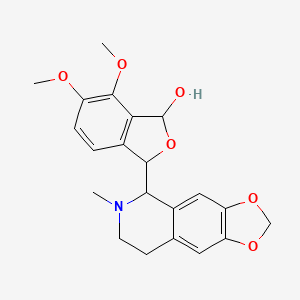
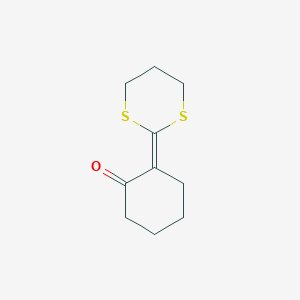

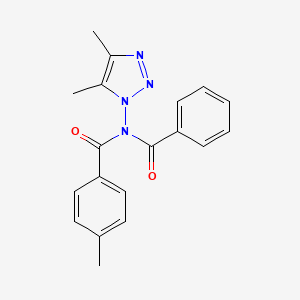
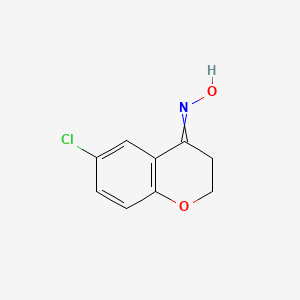
![8,8'-[(2-Oxopropane-1,3-diyl)bis(azanediyl-4,1-phenylenecarbonylazanediyl)]di(naphthalene-1,3,6-trisulfonic acid)](/img/structure/B14474113.png)

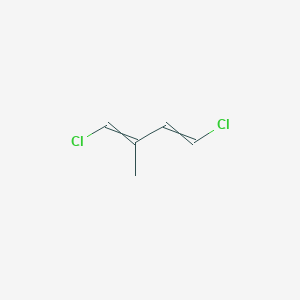
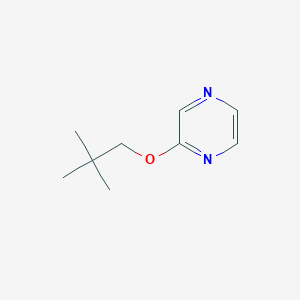

![1-{2-Hydroxy-3-[(naphthalen-1-yl)oxy]propyl}piperidine-4-carbonitrile](/img/structure/B14474132.png)
